molecular formula C9H12ClO2P B14670822 Propyl phenylphosphonochloridate CAS No. 50965-80-5

Propyl phenylphosphonochloridate

Cat. No.: B14670822
CAS No.: 50965-80-5
M. Wt: 218.62 g/mol
InChI Key: FJOJOEYGKSAZLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl phenylphosphonochloridate is an organophosphorus compound with the molecular formula C9H12ClO2P It is characterized by the presence of a phosphorus atom bonded to a propyl group, a phenyl group, and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl phenylphosphonochloridate can be synthesized through the reaction of phenylphosphonic dichloride with propanol. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chloridate group. The general reaction scheme is as follows:

PhP(O)Cl2+C3H7OHPhP(O)(OPr)Cl+HCl\text{PhP(O)Cl}_2 + \text{C}_3\text{H}_7\text{OH} \rightarrow \text{PhP(O)(OPr)Cl} + \text{HCl} PhP(O)Cl2​+C3​H7​OH→PhP(O)(OPr)Cl+HCl

In this reaction, phenylphosphonic dichloride (PhP(O)Cl2) reacts with propanol (C3H7OH) to form this compound (PhP(O)(OPr)Cl) and hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is typically carried out in a controlled environment to ensure the purity and yield of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Propyl phenylphosphonochloridate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: In the presence of water, the chloridate group can hydrolyze to form the corresponding phosphonic acid derivative.

    Oxidation and Reduction: The phosphorus atom can undergo oxidation or reduction, altering the oxidation state and reactivity of the compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) or alcohols (e.g., methanol) can be used under mild conditions to replace the chlorine atom.

    Hydrolysis: Water or aqueous solutions can facilitate the hydrolysis reaction, often under acidic or basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) can be used to oxidize the phosphorus atom.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted phosphonates can be formed.

    Hydrolysis Products: The primary product is the corresponding phosphonic acid derivative.

    Oxidation Products: Oxidation can lead to the formation of phosphonic acids or phosphine oxides.

Scientific Research Applications

Propyl phenylphosphonochloridate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonate esters and related compounds.

    Biology: The compound can be used to study enzyme inhibition and as a probe for investigating biological pathways involving phosphorus-containing compounds.

    Medicine: Research into potential therapeutic applications, such as enzyme inhibitors or prodrugs, is ongoing.

    Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of propyl phenylphosphonochloridate involves its reactivity with nucleophiles. The chlorine atom is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify biological molecules, such as enzymes, by forming covalent bonds with nucleophilic residues (e.g., serine, cysteine) in the active site. This can inhibit enzyme activity and alter biological pathways.

Comparison with Similar Compounds

Propyl phenylphosphonochloridate can be compared to other organophosphorus compounds, such as:

    Methyl phenylphosphonochloridate: Similar structure but with a methyl group instead of a propyl group. It exhibits similar reactivity but different physical properties.

    Ethyl phenylphosphonochloridate: Contains an ethyl group instead of a propyl group. It also shows similar chemical behavior but with variations in reactivity and solubility.

    Phenylphosphonic dichloride: Lacks the alkyl group and has two chlorine atoms. It is more reactive and used as a precursor in the synthesis of various phosphonates.

The uniqueness of this compound lies in its specific reactivity profile and the balance between hydrophobic and hydrophilic properties, making it suitable for diverse applications in research and industry.

Properties

CAS No.

50965-80-5

Molecular Formula

C9H12ClO2P

Molecular Weight

218.62 g/mol

IUPAC Name

[chloro(propoxy)phosphoryl]benzene

InChI

InChI=1S/C9H12ClO2P/c1-2-8-12-13(10,11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3

InChI Key

FJOJOEYGKSAZLT-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=O)(C1=CC=CC=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.